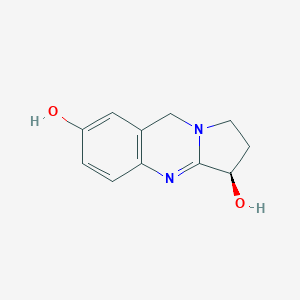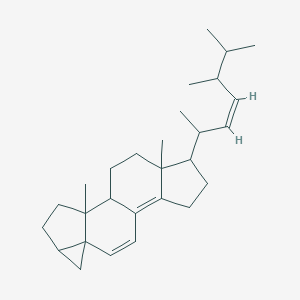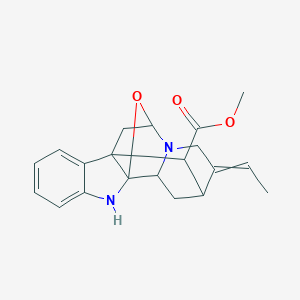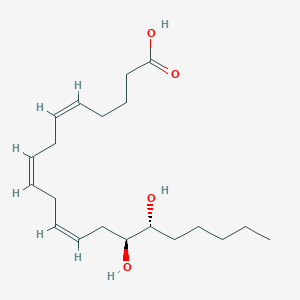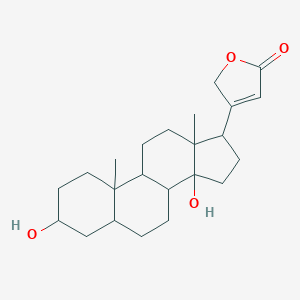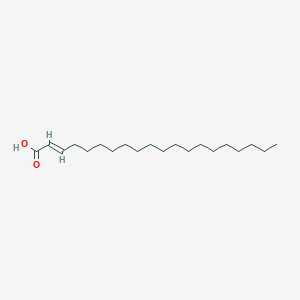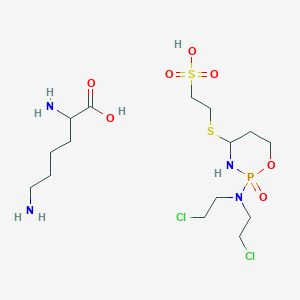
5alpha-Stigmastane-3,6-dione
Vue d'ensemble
Description
5alpha-Stigmastane-3,6-dione is a naturally occurring sterol . It can be isolated from the fruits of Ailanthus altissima Swingle . The molecular formula is C29H48O2 and the molecular weight is 428.6902 .
Molecular Structure Analysis
The molecular formula of 5alpha-Stigmastane-3,6-dione is C29H48O2 . It has a molecular weight of 428.690 Da and a monoisotopic mass of 428.365417 Da . It has 9 defined stereocentres .Physical And Chemical Properties Analysis
5alpha-Stigmastane-3,6-dione has a density of 1.0±0.1 g/cm3, a boiling point of 519.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 79.2±3.0 kJ/mol and it has a flash point of 191.5±22.4 °C . The compound has an index of refraction of 1.501 and a molar refractivity of 128.2±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
Anti-inflammatory Properties : A study by Okoye et al. (2010) identified 5alpha-Stigmastane-3,6-dione in Alchornea floribunda leaves, demonstrating significant anti-inflammatory activities in both in vitro and in vivo models. The compound was found to inhibit xylene-induced ear edema in mice and acute inflammation in rats, indicating its potential for managing inflammatory disorders (Okoye et al., 2010).
Presence in Vernonia guineensis : Tchinda et al. (2003) isolated a stigmastane derivative from the stem bark of Vernonia guineensis, an African plant. Though the primary focus was on new compounds, the presence of stigmastane derivatives like 5alpha-Stigmastane-3,6-dione underscores the plant's potential for yielding bioactive steroids (Tchinda et al., 2003).
Inhibitor of Steroid 5alpha-Reductases : Guarna et al. (1997) synthesized a novel class of inhibitors for human steroid 5alpha-reductases, which included derivatives of 5alpha-Stigmastane-3,6-dione. These compounds showed potential for treating diseases like benign prostatic hyperplasia and prostatic cancer (Guarna et al., 1997).
Anti-Allergic Properties : Research on Polygonum chinensis by Tsai et al. (1998) led to the isolation of 5alpha-Stigmastane-3,6-dione among other compounds. The study reported the anti-inflammatory and anti-allergic properties of these compounds, suggesting their potential in treating allergic reactions (Tsai et al., 1998).
Pro-Apoptotic Activity in Cancer Cells : Russo et al. (2010) explored the pro-apoptotic activity of derivatives of 5alpha-Stigmastane-3,6-dione in human prostate cancer cells. Their study indicated that these compounds could attenuate the growth of prostate cells by triggering an apoptotic process (Russo et al., 2010).
Brassinosteroid Analogs Synthesis : Ramirez et al. (2000) synthesized new analogs of 28-homocastasterone from stigmasterol, including compounds related to 5alpha-Stigmastane-3,6-dione. These compounds were tested for their inhibitory effect on the replication of DNA viruses, showcasing their potential in antiviral research (Ramirez et al., 2000).
Steroid from Pistia stratiotes : A study by Monaco & Previtera (1991) isolated a novel stigmastane from the aquatic plant Pistia stratiotes. This underlines the diverse natural sources from which 5alpha-Stigmastane-3,6-dione and its derivatives can be obtained (Monaco & Previtera, 1991).
Steroid 5alpha-Reductase Inhibitors : Research on new steroidal compounds for inhibiting the enzyme 5alpha-reductase, with a focus on treating androgen-dependent diseases, included derivatives of 5alpha-Stigmastane-3,6-dione. This study highlights the compound's potential in pharmaceutical applications for treating conditions like hirsutism and prostate cancer (Flores et al., 2003).
Antimicrobial Properties : Zhao et al. (2005) isolated 5alpha-Stigmastane-3,6-dione from the fruits of Ailanthus altissima SWINGLE and found it to exhibit antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Zhao et al., 2005).
Anxiety Modulation in Mice : Rodgers & Johnson (1998) explored the effects of neuroactive steroids, including metabolites of 5alpha-Stigmastane-3,6-dione, on anxiety-related behavior in mice. Their findings contribute to understanding the neuropharmacological effects of such steroids (Rodgers & Johnson, 1998).
Chemical Constituents of Aristolochia triangularis : A study by Rücker, Langmann, & de Siqueira (1981) on Aristolochia triangularis included the isolation of stigmastane type triterpenes, demonstrating the presence of 5alpha-Stigmastane-3,6-dione or its derivatives in this plant species (Rücker et al., 1981).
Chemical Constituents from Roots of Gymnotheca chinensis : Zhang et al. (2012) identified 5alpha-Stigmastane-3,6-dione among other compounds from Gymnotheca chinensis, which showed cytotoxic activity on human hepatoma cell lines. This points to the compound's potential in cancer research (Zhang et al., 2012).
Detection in Doping Control : Parr et al. (2008) described the detection of 6alpha-methylandrost-4-ene-3,17-dione, related to 5alpha-Stigmastane-3,6-dione, in doping control. This study highlights the relevance of such compounds in sports medicine (Parr et al., 2008).
NMR Assignments of Phytosterols : Wei et al. (2004) conducted a study on Piper nigrum, which included stigmastane-3,6-dione, providing detailed NMR assignments and contributing to the structural understanding of such compounds (Wei et al., 2004).
Multidrug Resistance Modulation : Duarte et al. (2009) investigated the ability of terpenic compounds, including stigmastane-3,6-dione, to modulate multidrug resistance in cancer cells. This study suggests potential applications in cancer treatment (Duarte et al., 2009).
Metabolism of 4-Hydroxyandrostenedione and 4-Hydroxytestosterone : Kohler et al. (2007) studied the metabolism of these compounds, related to 5alpha-Stigmastane-3,6-dione, in the context of doping control, providing insights into their metabolic pathways (Kohler et al., 2007).
Neutral Constituents from Metasequoia glyptostroboides : Hayashi et al. (1969) identified 5alpha-Stigmastan-3, 6-dione among the compounds extracted from Metasequoia glyptostroboides, adding to the knowledge of the chemical diversity of this species (Hayashi et al., 1969).
Proliferative Effect on Androgen-Sensitive LNCaP Cell Line : Laplante & Poirier (2008) examined the effect of androst-4-ene-3,17-dione and its metabolites, including those related to 5alpha-Stigmastane-3,6-dione, on LNCaP cells, contributing to the understanding of their role in androgen-sensitive diseases (Laplante & Poirier, 2008).
Boll Weevil Antifeedants from Eleocharis dulcis trin : Miles et al. (1994) identified 5alpha-Stigmastane-3,6-dione as an antifeedant against boll weevils, demonstrating its potential in agricultural applications (Miles et al., 1994).
Influence on Motivation, Reward, and Drug Response : Frye (2007) explored how progestins, including metabolites of 5alpha-Stigmastane-3,6-dione, can influence behavioral aspects such as motivation, reward, and response to drugs of abuse. This research contributes to the understanding of the neuropharmacology of these compounds (Frye, 2007).
Propriétés
IUPAC Name |
(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3/t19-,20-,22+,23-,24+,25+,26-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVBUVVQLUGQA-UMQMBAGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944796 | |
| Record name | Stigmastane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Stigmastane-3,6-dione | |
CAS RN |
22149-69-5 | |
| Record name | 5alpha-Stigmastane-3,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmastane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmastane-3,6-dione, (5α)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56JQ4CVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




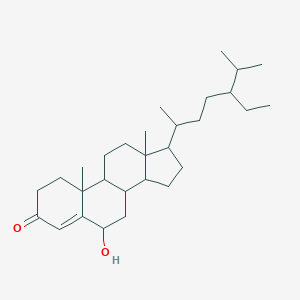
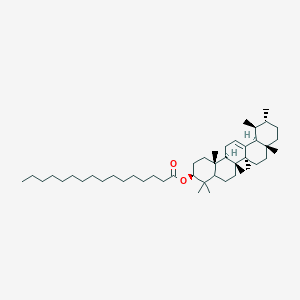

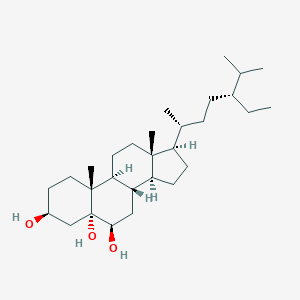
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)

